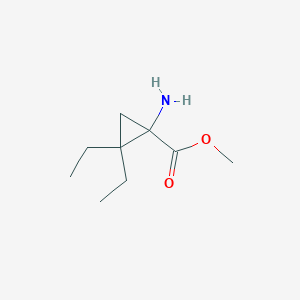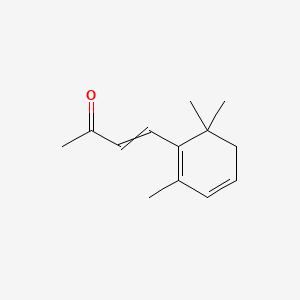
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-YL)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a pale yellow oil that is soluble in chloroform, dichloromethane, ethyl acetate, and ethanol . This compound is notable for its structural similarity to β-ionone, a key component in the biosynthesis of carotenoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one typically involves the dehydrogenation of β-ionone. The reaction is carried out under controlled conditions to ensure the selective removal of hydrogen atoms, resulting in the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound often employs catalytic dehydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from β-ionone. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system back to a saturated system.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of carotenoids and other natural products.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
β-Ionone: A structurally related compound with a saturated cyclohexene ring.
Dehydro-β-ionone: Another related compound with a similar conjugated diene system.
Dihydro-β-ionone: A reduced form of β-ionone with a saturated ring system.
Uniqueness
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one is unique due to its conjugated diene system, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other related compounds and contributes to its diverse applications in research and industry .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3 |
Clave InChI |
UWWCASOGCPOGJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC=C1)(C)C)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


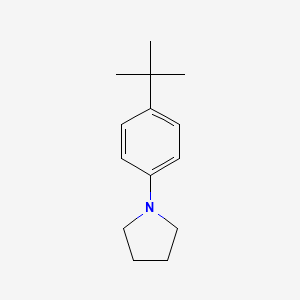
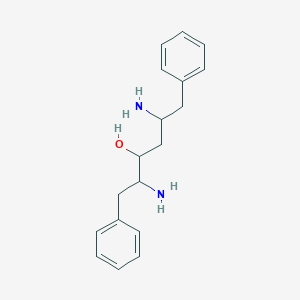
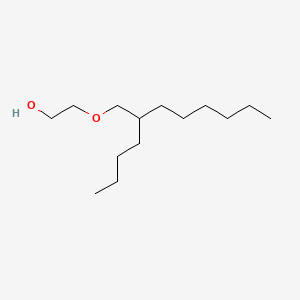
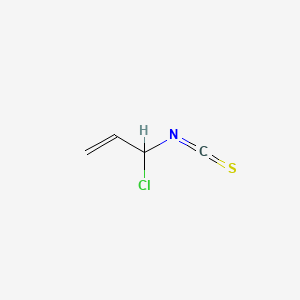

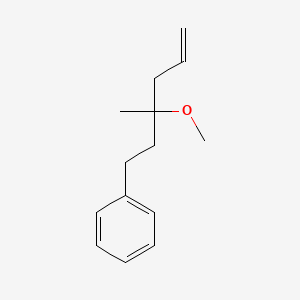
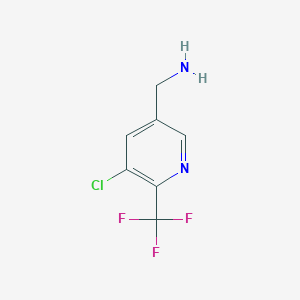
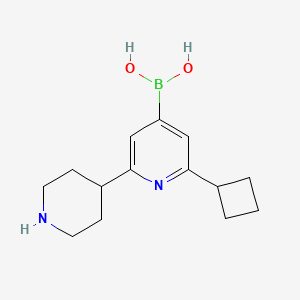
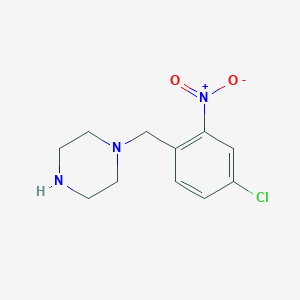
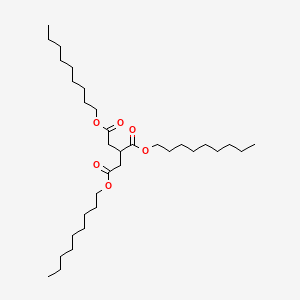
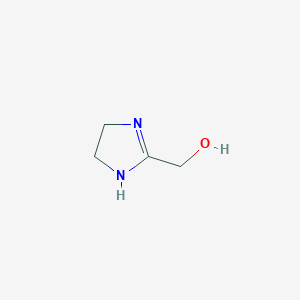
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

